
4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde is a heterocyclic compound that features a pyrazole ring and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole and thiophene rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-ethylthiophene-2-carboxylic acid.
Reduction: 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-ethylthiophene-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its heterocyclic structure. The pyrazole and thiophene rings may facilitate binding to these targets, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
- 4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
- 3-((1-(2-Dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid dihydrochloride
Uniqueness
4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde is unique due to the presence of both pyrazole and thiophene rings in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H16N2OS |
|---|---|
Poids moléculaire |
248.35 g/mol |
Nom IUPAC |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-5-ethylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H16N2OS/c1-4-13-11(6-12(8-16)17-13)7-15-10(3)5-9(2)14-15/h5-6,8H,4,7H2,1-3H3 |
Clé InChI |
ZFLOKHBOLUFNBX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(S1)C=O)CN2C(=CC(=N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12944535.png)
![Benzoic acid, 3-[3-(cyclohexylmethyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12944536.png)
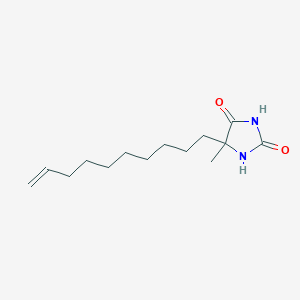
![2'H,5'H-Spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B12944550.png)
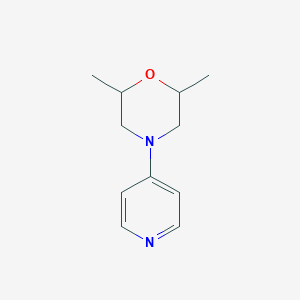


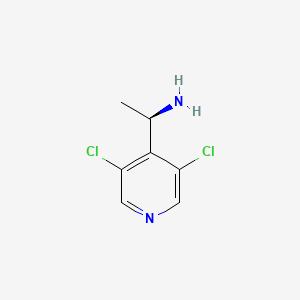
![(S)-N-(2-(4-cyanophenyl)benzo[d]oxazol-5-yl)-2-((2,3-difluorophenyl)amino)propanamide](/img/structure/B12944581.png)
![4-Bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12944585.png)
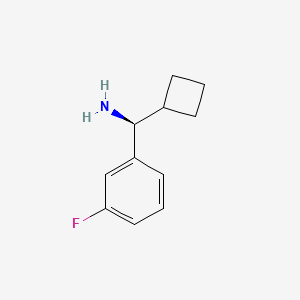
![Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-](/img/structure/B12944603.png)
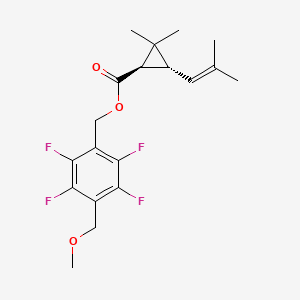
![3,5,7-Trimethyl-2-[(3,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium](/img/structure/B12944619.png)
